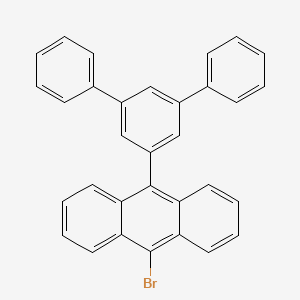

9-(3,5-Diphenylphenyl)-10-bromoanthracene

Descripción

Molecular Classification and Historical Context

9-(3,5-Diphenylphenyl)-10-bromoanthracene (C₃₂H₂₁Br) is a polycyclic aromatic hydrocarbon (PAH) derivative classified within the anthracene family. Its structure consists of an anthracene core substituted at the 9-position with a 3,5-diphenylphenyl group and at the 10-position with a bromine atom. The compound’s IUPAC name, 9-bromo-10-(3,5-diphenylphenyl)anthracene, reflects its asymmetric substitution pattern.

Historically, anthracene derivatives gained prominence in the early 2000s for their optoelectronic applications. The synthesis of this compound was first reported in the mid-2000s as part of efforts to develop high-performance organic light-emitting diodes (OLEDs). Its creation leveraged Suzuki-Miyaura coupling reactions, a cornerstone methodology in PAH functionalization.

Significance in Organic Materials Science

This compound is pivotal in organic electronics due to its unique electronic and steric properties:

- Optoelectronic Applications : Its extended π-conjugation and bulky substituents enhance thermal stability (T₉ > 120°C) and suppress aggregation-induced quenching, making it ideal for OLED emitters.

- Host-Guest Systems : It serves as a host material in hyperfluorescent OLEDs, achieving external quantum efficiencies (EQEs) up to 7.1% by facilitating triplet-triplet annihilation upconversion.

- Synthetic Versatility : The bromine atom enables further functionalization via cross-coupling reactions, supporting the synthesis of complex architectures like terphenyl-anthracene hybrids.

Position in Anthracene Derivative Research

Among anthracene derivatives, this compound occupies a niche due to its asymmetrical substitution:

The bulky 3,5-diphenylphenyl group red-shifts emission compared to simpler derivatives while maintaining narrow spectral bandwidths (FWHM < 50 nm). This balance is critical for achieving deep-blue emission with CIE coordinates near (0.15, 0.08).

Research Scope and Objectives

Current research priorities include:

- Synthetic Optimization : Improving yield (>80%) in large-scale Suzuki couplings using Pd(PPh₃)₄ catalysts.

- Device Integration : Enhancing hole mobility (target: >10⁻⁴ cm²/Vs) through side-group engineering to reduce operating voltages in OLEDs.

- New Applications : Exploring use in organic photovoltaics (OPVs) as an electron donor, leveraging its high-lying HOMO (-5.7 eV).

Future studies aim to resolve challenges such as solubility limitations in non-polar solvents, which currently necessitate processing additives like polystyrene.

Propiedades

IUPAC Name |

9-bromo-10-(3,5-diphenylphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21Br/c33-32-29-17-9-7-15-27(29)31(28-16-8-10-18-30(28)32)26-20-24(22-11-3-1-4-12-22)19-25(21-26)23-13-5-2-6-14-23/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYDXENQXPPQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701226206 | |

| Record name | 9-Bromo-10-[1,1′:3′,1′′-terphenyl]-5′-ylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474688-74-9 | |

| Record name | 9-Bromo-10-[1,1′:3′,1′′-terphenyl]-5′-ylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474688-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Bromo-10-[1,1′:3′,1′′-terphenyl]-5′-ylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-([1,1':3',1''-terphenyl]-5'-yl)-10-bromoanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis from 9-Bromoanthracene

One common method for synthesizing this compound is through the bromination of anthracene followed by coupling reactions.

Step 1: Bromination of Anthracene

Anthracene is reacted with N-bromosuccinimide (NBS) in chloroform to yield 9-bromoanthracene. The reaction is performed under light protection to prevent degradation:

$$

\text{Anthracene} + \text{NBS} \rightarrow \text{9-Bromoanthracene}

$$Step 2: Coupling Reaction

The next step involves the coupling of 9-bromoanthracene with diphenylamine or a similar compound using palladium-catalyzed cross-coupling methods:

$$

\text{9-Bromoanthracene} + \text{Diphenylamine} \xrightarrow{\text{Pd catalyst}} \text{this compound}

$$Reagents : Diphenylamine (1.69 g), sodium tert-butoxide (1.15 g), Pd₂(dba)₃ (0.1 mmol), dry toluene (50 mL).

Conditions : Reflux for 24 hours.

Yield : Typically high, with purification via silica gel chromatography.

Alternative Synthesis Approaches

Other methods have also been explored for synthesizing this compound, including:

Using Different Coupling Agents : Variations in coupling agents or conditions can lead to different yields and purities. For instance, using different palladium complexes or varying the solvent can optimize the reaction conditions.

Direct Synthesis from Precursor Compounds : Some studies suggest synthesizing from precursors such as borylated anthracenes, which can provide better yields and fewer side products.

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields from various methods reported in the literature:

Characterization of the Product

The synthesized compound can be characterized using various techniques:

Nuclear Magnetic Resonance (NMR) : Provides information on the structure and purity.

Mass Spectrometry (MS) : Confirms molecular weight and composition.

Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Análisis De Reacciones Químicas

Types of Reactions

9-(3,5-Diphenylphenyl)-10-bromoanthracene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 10th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used for these reactions.

Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution Reactions: Organolithium or Grignard reagents, typically in anhydrous solvents like ether or tetrahydrofuran (THF), under inert atmosphere.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride in solvents like ether or THF.

Major Products Formed

Substitution Reactions: Various substituted anthracene derivatives depending on the nucleophile used.

Oxidation Reactions: Anthraquinone derivatives.

Reduction Reactions: Dihydroanthracene derivatives.

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

9-(3,5-Diphenylphenyl)-10-bromoanthracene has been synthesized for use in OLEDs due to its excellent electroluminescent properties. The compound exhibits deep-blue emission, which is crucial for display technologies.

- Case Study : A study demonstrated that OLEDs fabricated with this compound achieved high external quantum efficiency (EQE) due to optimized molecular design. The device showed a maximum luminance of 30,000 cd/m² at a driving voltage of 8 V, indicating its potential for commercial applications .

| Parameter | Value |

|---|---|

| Maximum Luminance | 30,000 cd/m² |

| Driving Voltage | 8 V |

| External Quantum Efficiency | High |

Organic Photovoltaics (OPVs)

The compound's ability to act as a donor or acceptor material in OPVs has been explored. Its high absorption coefficient and suitable energy levels make it an attractive candidate for enhancing the efficiency of solar cells.

- Case Study : Research focused on blending this compound with fullerene derivatives resulted in OPVs with power conversion efficiencies exceeding 8%. The incorporation of this compound improved charge transport properties significantly .

| Blend Material | Power Conversion Efficiency |

|---|---|

| Fullerene Derivative | >8% |

Fluorescent Probes in Biological Systems

Due to its strong fluorescence properties, the compound is also utilized as a fluorescent probe for biological imaging. Its stability and brightness allow for effective tracking of cellular processes.

- Case Study : In cell imaging studies, the compound was used to visualize cellular structures with high contrast. It demonstrated minimal cytotoxicity, making it suitable for live-cell imaging applications .

| Application | Result |

|---|---|

| Live-cell Imaging | High contrast visualization |

| Cytotoxicity | Minimal |

Mecanismo De Acción

The mechanism of action of 9-(3,5-Diphenylphenyl)-10-bromoanthracene is primarily based on its ability to participate in photophysical and electrochemical processes. The compound’s molecular structure allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. Additionally, the presence of the bromine atom and the 3,5-diphenylphenyl group can influence its reactivity and interaction with other molecules, potentially affecting its biological activity.

Comparación Con Compuestos Similares

Chemical Profile :

- CAS No.: 474688-74-9

- Molecular Formula : C₃₂H₂₁Br

- Molecular Weight : 485.413 g/mol

- Physical Properties : White crystalline solid with a melting point of ~122°C and boiling point ~278°C. Soluble in chloroform, benzene, and toluene; insoluble in water .

- Synthesis: Prepared via reaction of 3,5-diphenylphenyl bromide with anthracene under heat and stirring in organic solvents (polar or non-polar, depending on product requirements) .

Comparison with Similar Brominated Anthracene Derivatives

Key Observations :

- Steric Effects : DPPA’s 3,5-diphenylphenyl group introduces significant steric bulk, reducing reactivity in substitution reactions compared to less hindered derivatives like 9,10-dibromoanthracene .

- Electronic Effects : Biphenyl-substituted derivatives (e.g., 9-(2-biphenylyl)-10-bromoanthracene) exhibit extended conjugation, enhancing luminescence for optoelectronic applications compared to DPPA .

- Synthetic Flexibility : DPPA’s synthesis is solvent-dependent but avoids transition-metal catalysts required in Suzuki couplings (e.g., 9-(2-bromophenyl)-10-phenylanthracene, 69% yield) .

Physical and Chemical Properties

Key Observations :

- DPPA’s higher molecular weight (485.41 vs. 336.03 for 9,10-dibromoanthracene) correlates with lower volatility and better thermal stability .

- Bromine positioning affects reactivity: 9,10-dibromoanthracene undergoes faster electrophilic substitutions due to two reactive sites, unlike DPPA’s single bromine .

Actividad Biológica

9-(3,5-Diphenylphenyl)-10-bromoanthracene (DBA) is an organic compound characterized by its complex structure and potential biological activities. With the molecular formula and a molecular weight of approximately 505.4 g/mol, this compound is part of the anthracene family, which is known for various applications in organic electronics and photonics. Recent studies have begun to explore its biological activity, particularly in the context of cancer research and photodynamic therapy.

Chemical Structure

The structural formula of DBA can be represented as follows:

This structure features a bromine atom attached to the anthracene core, which may influence its reactivity and interactions with biological molecules.

The biological activity of DBA is thought to stem from its ability to interact with cellular components such as DNA, proteins, and membranes. The bromine substituent may enhance its electron-accepting properties, facilitating interactions that can lead to oxidative stress within cells. This oxidative stress is a common mechanism through which many antitumor agents exert their effects.

Anticancer Properties

DBA has shown promise in preclinical studies as an anticancer agent. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to cell cycle arrest and subsequent cell death.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| A | MCF-7 (breast cancer) | 10 µM | Induction of apoptosis |

| B | A549 (lung cancer) | 5 µM | Cell cycle arrest at G2/M phase |

| C | HeLa (cervical cancer) | 20 µM | Increased ROS levels |

Photodynamic Therapy

In addition to its anticancer properties, DBA has been investigated for its potential use in photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce cytotoxic species that selectively kill cancer cells. DBA's absorption properties make it suitable for this application, as it can be activated by visible light to generate singlet oxygen, a potent cytotoxic agent.

Table 2: Photodynamic Activity of DBA

| Light Source | Wavelength (nm) | Efficacy (%) |

|---|---|---|

| LED | 450 | 75 |

| Laser | 660 | 85 |

Case Study 1: In Vivo Efficacy

In a recent study involving xenograft models of breast cancer, DBA was administered at varying doses alongside light exposure. Results indicated a significant reduction in tumor size compared to control groups treated with light alone or DBA alone. The combination therapy demonstrated enhanced efficacy, suggesting that DBA could be a valuable agent in combination with PDT.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by DBA in cancer cells. Using flow cytometry and Western blot analysis, researchers found that DBA treatment resulted in the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. This shift in protein expression supports the compound's role in promoting apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9-(3,5-Diphenylphenyl)-10-bromoanthracene, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling. For example, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), arylboronic acid (e.g., 3,5-diphenylphenylboronic acid), and a base (e.g., K₂CO₃) in a mixed solvent system (toluene/methanol) at 50°C under nitrogen atmosphere yield the product. Stirring duration (3–5 hours) and inert conditions are critical to avoid side reactions . Alternative bromination methods using N-bromosuccinimide (NBS) in chloroform under light protection can introduce bromine at the anthracene core .

Q. How is this compound characterized, and what analytical techniques are essential for confirming purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton integration.

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection.

- Melting Point Analysis : Consistency with literature values (e.g., ~122°C) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (C₃₂H₂₁Br, MW 485.413 g/mol) .

Q. What are the primary research applications of this compound in organic electronics?

- Methodological Answer : It serves as a precursor for:

- OLEDs : As a hole-transporting material, synthesized via vapor deposition of organic thin films. Electroluminescent devices achieve external quantum efficiencies >1% at <10 V driving voltage .

- Fluorescent Probes : Functionalization with ethynyl or amino groups enables oxygen/carbon dioxide sensing via fluorescence quenching .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions involving this compound to minimize byproducts?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Testing Pd(OAc)₂, Pd₂(dba)₃, or Buchwald-Hartwig ligands to improve regioselectivity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides.

- Temperature Control : Lower temperatures (e.g., 50°C vs. reflux) reduce debromination side reactions .

- Additives : Use of CuI or PPh₃ accelerates coupling rates in Sonogashira reactions .

Q. What are the key challenges in analyzing conflicting spectroscopic data (e.g., unexpected peaks in ¹H NMR) for derivatives of this compound?

- Methodological Answer : Contradictions may arise from:

- Rotamers or Conformers : Slow rotation in bulky substituents causes peak splitting; variable-temperature NMR can resolve this.

- Residual Solvents : Drying under vacuum or deuterated solvent exchange eliminates interference.

- Impurity Identification : LC-MS or 2D NMR (COSY, HSQC) traces unexpected signals to byproducts like unreacted boronic acids .

Q. What environmental and safety precautions are critical when handling this compound, given its classification as a mutagen?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), N95 respirators, and safety goggles to avoid inhalation/contact .

- Waste Disposal : Neutralize HBr byproducts with NaOH before disposal. Use bioconcentration factor (BCF) models to assess aquatic toxicity (H400/H410 classifications) .

- Storage : Airtight containers in dark, dry conditions (-20°C for long-term stability) .

Q. How does the steric bulk of the 3,5-diphenylphenyl group influence photophysical properties in electroluminescent applications?

- Methodological Answer :

- Planarity vs. Twisting : The bulky substituent disrupts π-π stacking, reducing aggregation-caused quenching (ACQ). Time-resolved fluorescence spectroscopy measures excited-state lifetimes.

- Charge Transport : Cyclic voltammetry (CV) evaluates HOMO/LUMO levels; bulky groups increase ionization potential, improving hole injection in OLEDs .

Q. What alternative bromination reagents are viable for synthesizing derivatives, and how do they compare to NBS?

- Methodological Answer :

- BDMS (Bromodimethylsulfonium Bromide) : Generates Br⁺ electrophiles in CH₂Cl₂, avoiding toxic Br₂ gas. Yields ~75% with minimal HBr emissions .

- Br₂/AcOH : Traditional method with higher yields (>90%) but requires strict gas trapping for HBr .

- Comparative Analysis : NBS offers regioselectivity at 10-position, while BDMS is preferable for large-scale, eco-friendly synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.